molecular formula C7H10N2O B066861 3-(Pyrimidin-5-yl)propan-1-ol CAS No. 174456-29-2

3-(Pyrimidin-5-yl)propan-1-ol

Cat. No. B066861
CAS RN: 174456-29-2
M. Wt: 138.17 g/mol
InChI Key: CPRMYOKASADLHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol and its derivatives typically involves condensation reactions, starting from corresponding vinylpyrimidins or through reactions involving amino triazole with pyranones. For instance, Kvita and Schweizer (1989) synthesized (pyrimidin-5-yl)-2-propionic acids as potential anti-inflammatory agents, starting from 5-vinylpyrimidins, indicating a foundational method for producing pyrimidin-5-yl derivatives (Kvita & Schweizer, 1989). Similarly, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized by Lahmidi et al. (2019), showcasing advanced methods of pyrimidine synthesis (Lahmidi et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques like NMR and IR are common in analyzing the molecular structure of 3-(Pyrimidin-5-yl)propan-1-ol derivatives. The crystal structure and spectroscopic characterizations provide insights into the geometrical parameters and electronic configurations of the compounds. For example, the crystal structure and UV studies of two uracil derivatives by Yao et al. (2013) contribute to the understanding of pyrimidin-5-yl derivatives' molecular arrangements (Yao et al., 2013).

Chemical Reactions and Properties

3-(Pyrimidin-5-yl)propan-1-ol and its derivatives undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide array of pyrimidine-based compounds with potential biological activities. For instance, Vlasov et al. (2018) developed syntheses leading to antimicrobial active compounds, highlighting the chemical versatility and potential applications of these derivatives (Vlasov et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability, are crucial for understanding the behavior of these compounds in various environments and their formulation into usable pharmaceutical agents. The DSC–TGA techniques used by Yao et al. (2013) to study the thermal stabilities of uracil derivatives provide valuable data on the physical stability of these compounds under different conditions (Yao et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, bond formation, and interactions with biological targets, are essential for the development of pyrimidin-5-yl derivatives as drugs. The synthesis and evaluation of compounds for antimicrobial activity, as conducted by Vlasov et al. (2018), demonstrate the potential therapeutic applications of these compounds based on their chemical properties (Vlasov et al., 2018).

Future Directions

The future directions in the study of pyrimidine derivatives like “3-(Pyrimidin-5-yl)propan-1-ol” could involve the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

3-pyrimidin-5-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRMYOKASADLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597690
Record name 3-(Pyrimidin-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-5-yl)propan-1-ol

CAS RN

174456-29-2
Record name 3-(Pyrimidin-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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